molecular formula C24H23ClN2O7S B11617902 Diethyl 5-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11617902
M. Wt: 519.0 g/mol
InChI Key: DHOLMKGFHFKLBE-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C24H23ClN2O7S

Molecular Weight

519.0 g/mol

IUPAC Name

diethyl 5-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H23ClN2O7S/c1-4-32-23(30)17-13(3)19(24(31)33-5-2)35-22(17)27-20(26-21(29)16-7-6-12-34-16)18(28)14-8-10-15(25)11-9-14/h6-12,20,27H,4-5H2,1-3H3,(H,26,29)

InChI Key

DHOLMKGFHFKLBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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